3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide 3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 308294-63-5
VCID: VC0375516
InChI: InChI=1S/C16H13N3O5S/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-16-17-13-4-3-10(19(21)22)7-14(13)25-16/h3-8H,1-2H3,(H,17,18,20)
SMILES: COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])OC
Molecular Formula: C16H13N3O5S
Molecular Weight: 359.4g/mol

3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

CAS No.: 308294-63-5

Main Products

VCID: VC0375516

Molecular Formula: C16H13N3O5S

Molecular Weight: 359.4g/mol

3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide - 308294-63-5

CAS No. 308294-63-5
Product Name 3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Molecular Formula C16H13N3O5S
Molecular Weight 359.4g/mol
IUPAC Name 3,5-dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H13N3O5S/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-16-17-13-4-3-10(19(21)22)7-14(13)25-16/h3-8H,1-2H3,(H,17,18,20)
Standard InChIKey UKCKDNOCQHIQLO-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])OC
PubChem Compound 596739
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator